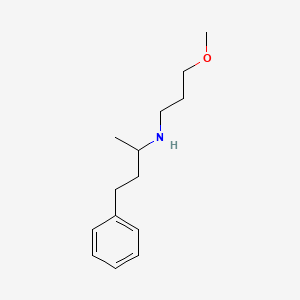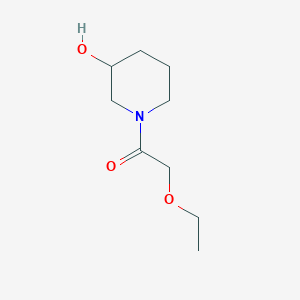
5-Formyl-2-(trifluoromethoxy)benzoic acid
Overview
Description
“5-Formyl-2-(trifluoromethoxy)benzoic acid” is a chemical compound that has been synthesized and characterized in terms of its structure and properties . It is a derivative of benzoic acid, which is a common component in a variety of chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the corresponding 3-hydroxybenzoxaborole . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Molecular Structure Analysis
The molecular formula of “5-Formyl-2-(trifluoromethoxy)benzoic acid” is C8H5F3O3 . Its average mass is 206.119 Da and its monoisotopic mass is 206.019073 Da .Chemical Reactions Analysis
In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole . This suggests that it can participate in a variety of chemical reactions, depending on the conditions.Scientific Research Applications
Polymer Synthesis and Material Science
One area of application is in the synthesis of polymers and materials science. For example, derivatives of benzoic acid have been used in the synthesis of ruthenium-based catalysts for cyclopolymerization, leading to the creation of novel polymer structures with potential applications in materials science (Mayershofer, Nuyken, & Buchmeiser, 2006). Similarly, liquid crystalline derivatives of benzoic acid have been synthesized, exhibiting hexagonal columnar disordered structures, which are significant for the development of advanced materials and supramolecular organogels (Beginn, Zipp, & Möller, 2000).
Coordination Chemistry and Photophysical Properties
In coordination chemistry, derivatives of benzoic acid have been utilized in the synthesis of lanthanide coordination compounds. These compounds have been studied for their structural characteristics and photophysical properties, showcasing potential applications in the field of luminescent materials and optical devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Environmental Science and Toxicology
Another critical application area is in environmental science and toxicology, where derivatives have been evaluated for their toxicity using sea urchin early developmental stages as model organisms. This research provides essential insights into the environmental impact and safety of chemical compounds (Baul, Rynjah, Singh, Pellerito, D'Agati, & Pellerito, 2005).
Analytical Chemistry and Sensor Development
Additionally, derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions, demonstrating the utility of benzoic acid derivatives in analytical chemistry for environmental monitoring and public health (Emandi, Flanagan, & Senge, 2018).
properties
IUPAC Name |
5-formyl-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-1-5(4-13)3-6(7)8(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRZEUVINNFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)

![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)



